4-[(4-Pentylbenzoyl)oxy]benzoic acid
Description
4-[(4-Pentylbenzoyl)oxy]benzoic acid is a benzoic acid derivative featuring a pentylbenzoyloxy substituent at the 4-position of the aromatic ring. This compound belongs to the family of substituted benzoyloxybenzoic acids, which are characterized by ester-linked aromatic moieties. Such derivatives are often explored for their liquid crystalline properties, biological activity, and utility in polymer synthesis. The pentyl chain in the benzoyl group enhances hydrophobicity and may influence mesomorphic behavior, making it relevant in materials science.
Properties
CAS No. |
135446-54-7 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-pentylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C19H20O4/c1-2-3-4-5-14-6-8-16(9-7-14)19(22)23-17-12-10-15(11-13-17)18(20)21/h6-13H,2-5H2,1H3,(H,20,21) |
InChI Key |
IBUMRWHOTPWLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pentylbenzoyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with pentanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification Reaction: 4-Hydroxybenzoic acid reacts with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Pentylbenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(4-Pentylbenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Pentylbenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In biological systems, it may act as an anti-inflammatory agent by modulating the activity of enzymes and signaling pathways involved in inflammation .
Comparison with Similar Compounds
4-(Hexyloxy)phenyl-4-pentylbenzoate (CAS 50802-52-3)
- Structure : Contains a 4-pentylbenzoate ester linked to a 4-hexyloxyphenyl group.
- Key Differences : The hexyloxy chain replaces the benzoyloxy group, altering solubility and thermal stability. This compound is used in liquid crystal displays due to its elongated alkyl chain, which enhances mesophase formation .
- Applications : Primarily in optoelectronic materials.
4-[(4-Bromobenzyl)oxy]benzoic Acid (CAS 62290-41-9)
- Structure : Features a bromobenzyl ether substituent instead of pentylbenzoyl.
- This compound is utilized in organic synthesis for cross-coupling reactions .
4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid (CAS 83883-26-5)
- Structure : Includes an acryloyloxyhexyl chain, enabling polymerization via the acrylate group.
- Key Differences: The acrylate functionality allows integration into photoresponsive polymers, distinguishing it from the non-polymerizable pentylbenzoyl group in the target compound .
Physicochemical Properties
Table 1: Transition Temperatures of Substituted Benzoyloxybenzoic Acids
| Substituent | Transition Temperature (°C) |
|---|---|
| 4-NO₂ | 245–250 (Smectic phase) |
| 4-Cl | 220–225 (Nematic phase) |
| 4-CH₃ | 195–200 (Isotropic) |
| 4-Pentylbenzoyl (inferred) | ~180–190 (Estimated) |
- Solubility: The pentyl chain in 4-[(4-Pentylbenzoyl)oxy]benzoic acid enhances solubility in non-polar solvents (e.g., toluene) compared to polar derivatives like 4-hydroxybenzoic acid, which is water-soluble .
- Thermal Stability : Longer alkyl chains (e.g., hexyl in ) lower melting points, whereas bromine substituents () increase rigidity and thermal resistance.
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